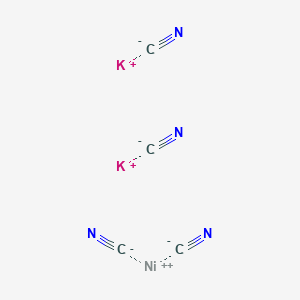
Diethyl tetrasulphide
Overview
Description
Synthesis Analysis
Diethyl tetrasulphide can be synthesized by reacting sulfur monochloride with ethanthiol at low temperatures (0-5℃) in petroleum ether. This reaction, taking about 5 hours, yields the product with an optimum molar ratio of ethanthiol to sulfur monochloride being 2.1, and a yield of 84.0% (Liu Hong-xia & Hu Wei-bing, 2004).
Molecular Structure Analysis
The crystal structure of Diethyl tetrasulphide-related compounds has been determined by single-crystal X-ray diffraction methods, revealing discrete molecules held together by van der Waals forces. These molecules typically feature novel ring structures involving disulphide bonds (B. Hoskins & Hunt, 1974).
Chemical Reactions and Properties
Diethyl tetrasulphide's conformational properties have been studied, showing that it can exist in multiple conformations due to the flexibility of the disulphide bridges. These properties are significant for understanding its reactions in various chemical and biological contexts (C. Görbitz, 1994).
Physical Properties Analysis
The physical properties of Diethyl tetrasulphide, such as its thermal stability and decomposition mechanisms, have been investigated. Studies using techniques like thermogravimetry and differential thermal analysis have provided insights into its stability and decomposition products (G. K. Bratspies et al., 1977).
Chemical Properties Analysis
The chemical properties of Diethyl tetrasulphide, especially its reactivity with various metals and its role as a ligand in complex formation, have been a subject of research. Studies have shown that it can react with metals like copper, forming different types of salts and complexes. This property is essential for applications in catalysis and materials science (P. M. Boorman et al., 1982).
Scientific Research Applications
Metabolism and Interaction with Proteins : Diethyl tetrasulphide is metabolized in rats, forming diethyldithiocarbamate, inorganic sulphate, carbon disulphide, and other compounds. It interacts with serum proteins, particularly albumin, by mixed disulphide formation (Strömme, 1965). Also, another study has shown similar interactions using gel-filtration techniques (Stroemme, 1965).
Toxicity Studies : A study on Tetrasul (2,4,5,4′-tetrachlorodiphenylsulphide) showed liver as the target organ in various animal species. This is crucial for understanding the toxicity and safe handling of diethyl tetrasulphide-related compounds (Verschuuren, Kroes, & den Tonkelaar, 1973).
Synthesis and Chemical Properties : The synthesis and structural confirmation of diethyl tetrasulphide have been demonstrated, highlighting its relevance in chemical production processes (Liu Hong-xia & Hu Wei-bing, 2004).
Sulphur Transfer Agent in Synthesis : Diethyl tetrasulphide has been used as a sulphur-transfer agent in the synthesis of phosphorothioate analogues of oligonucleotides, which is significant in the field of biochemistry and molecular biology (Rao, Reese, & Zhao, 1992).
Application in Material Science : It has been used for doping in semiconductor materials like AlxGa1−xAs, demonstrating its utility in electronics and materials science (Pfeffer, Bullough, Joyce, & Jones, 1995).
Biological and Health Applications : It affects the distribution of metals like nickel in animals, impacting studies on metal toxicity and pharmacology (Jasim & Tjälve, 1984).
Safety And Hazards
properties
IUPAC Name |
(ethyltetrasulfanyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S4/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSWEOBOOZNZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSSSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160133 | |
| Record name | Diethyltetrasulfane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl tetrasulphide | |
CAS RN |
13730-34-2 | |
| Record name | Diethyl tetrasulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13730-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl tetrasulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013730342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyltetrasulfane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl tetrasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL TETRASULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJD5ZF36XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)
